REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=C[C:5]([C:8]2[C:9]([C:17]([OH:19])=O)=[N:10][CH:11]=[C:12](C(=O)N)[N:13]=2)=[N:6][CH:7]=1.[CH3:20][N:21](C)C=O.S(Cl)(Cl)=[O:26].Cl[CH2:30][Cl:31]>>[Cl:31][C:30]1[CH:3]=[CH:2][C:7]([N:6]2[C:5](=[O:26])[C:8]3[C:9](=[N:10][CH:11]=[CH:12][N:13]=3)[C:17]2=[O:19])=[N:21][CH:20]=1
|
Name
|
3-(5-Chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)C=1C(=NC=C(N1)C(N)=O)C(=O)O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was refluxed azeotropically for 60 min
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed till completion of reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
Cooled the solid to 20-25° C.
|
Type
|
TEMPERATURE
|
Details
|
500 ml chilled water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
Cooled the slurry to 20-25° C.
|
Type
|
FILTRATION
|
Details
|
Slurry was filtered
|
Type
|
WASH
|
Details
|
washed with 200 ml water
|
Type
|
CUSTOM
|
Details
|
The solid was dried at 60-70° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |